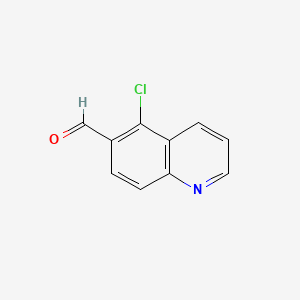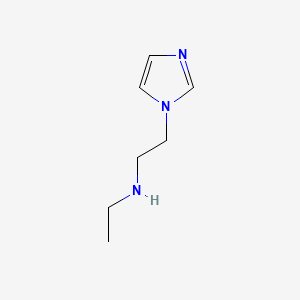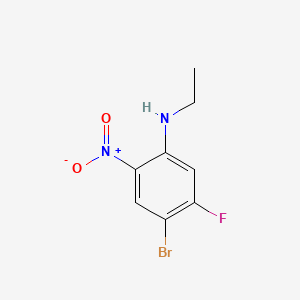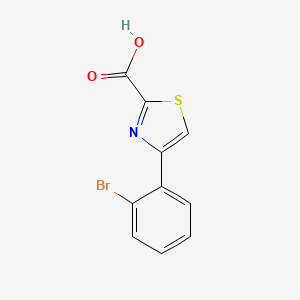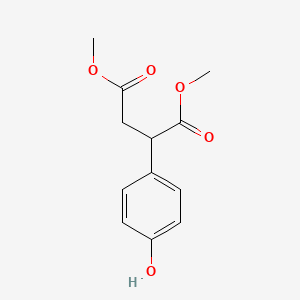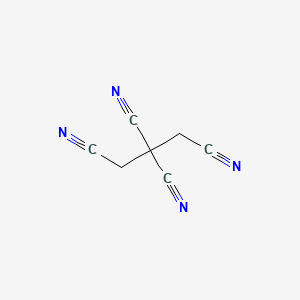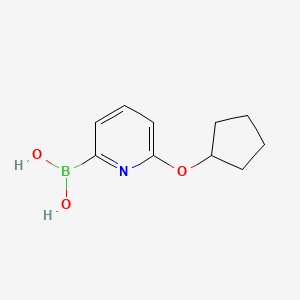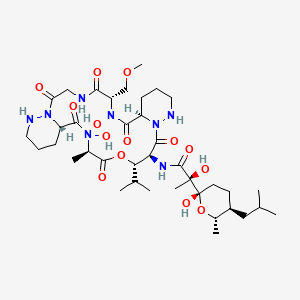
Aurantimycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurantimycin A is a depsipeptide antibiotic with the molecular formula C38H64N8O14 . It is produced by the bacterium Streptomyces aurantiacus and shows cytotoxic properties .
Synthesis Analysis
The biosynthetic gene cluster responsible for Aurantimycin A production has been identified in Streptomyces aurantiacus JA 4570 . The inactivation of artG, a gene coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolished Aurantimycin A production . This indicates that the art gene cluster is responsible for Aurantimycin A biosynthesis .Molecular Structure Analysis
Aurantimycin A features a 19-membered cyclohexadepsipeptide core scaffold attached by a C14 acyl side chain . Different Aurantimycin components share a distinctive structural feature with a tetrahydropyranyl-propionic acid acyl side chain linked to 2S, 3S-hydroxyleucine residue of the core scaffold via an exocyclic amide bond .Chemical Reactions Analysis
The biosynthetic pathway of Aurantimycin A involves four NRPS adenylation (A) domains, including a freestanding enzyme ArtC . The substrate specificities of these domains have been characterized in vitro and are consistent with in silico analysis .Physical And Chemical Properties Analysis
Aurantimycin A is a solid substance that is soluble in DMSO .Applications De Recherche Scientifique
Antimicrobial Properties
Aurantimycin A, produced by Streptomyces aurantiacus JA 4570, is known for its potent antimicrobial properties . It has shown high bioactivity against gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . However, gram-negative bacteria and fungi were not found to be susceptible to this antibiotic .
Antitumor Activity
In addition to its antimicrobial properties, Aurantimycin A also exhibits antitumor activity . This makes it a potential candidate for cancer research and treatment.
Biosynthetic Pathway Research
The unique chemical structure of Aurantimycin A, featuring a cyclohexadepsipeptide scaffold attached with a C14 acyl side chain, has sparked interest in understanding its biosynthetic pathway . Research in this area can provide insights into the production of similar compounds and the development of new antibiotics.
Genetic Analysis
The biosynthetic gene cluster responsible for Aurantimycin A production has been identified and characterized . This opens up possibilities for genetic manipulation to enhance production or modify the properties of the compound.
Production Enhancement
Research has shown that the production of Aurantimycin A can be enhanced by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 . This could lead to more efficient production methods for this antibiotic.
Structural Analysis
The structure of Aurantimycin A has been settled by X-ray diffraction analysis, high field homo- and heteronuclear 2D NMR experiments, high-resolution mass spectrometry, and amino acid analysis . This structural information is crucial for understanding the compound’s properties and potential applications.
Cytotoxic Effects
Aurantimycin A has shown cytotoxic effects against L-929 mouse fibroblast cells . This property could be explored further for potential applications in cell biology and medical research.
Ionophoric Compound Research
Aurantimycin A was initially isolated in the process of screening for new ionophoric compounds . Its ionophoric properties could be of interest in various fields, including biochemistry and pharmacology.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Aurantimycin A is a potent antimicrobial and antitumor antibiotic produced by the bacterium Streptomyces aurantiacus . The primary targets of Aurantimycin A are gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . It also exhibits cytotoxic effects against L-929 mouse fibroblast cells .
Mode of Action
Aurantimycin A is an inhibitor of cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .
Biochemical Pathways
The biosynthetic pathway of Aurantimycin A involves a gene cluster (art) responsible for its production . The inactivation of artG, coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolishes Aurantimycin A production . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro, whose substrate specificities are consistent with in silico analysis .
Pharmacokinetics
Its chemical structure, featuring a cyclohexadepsipeptide scaffold attached with a c14 acyl side chain, suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Aurantimycin A exhibits high bioactivity against gram-positive bacteria and shows cytotoxic effects against L-929 mouse fibroblast cells . The compound causes a sudden change from non-toxic to lethal concentrations, ranging from 3 to 12 ng/mL .
Action Environment
The action of Aurantimycin A can be influenced by environmental factors. For instance, the effect of Aurantimycin A on Bacillus subtilis ATCC 6633 can be reduced by high potassium concentrations in the medium
Propriétés
IUPAC Name |
(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPJXYQXDNLRD-NSCUIBACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aurantimycin A | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

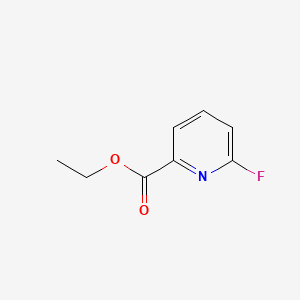

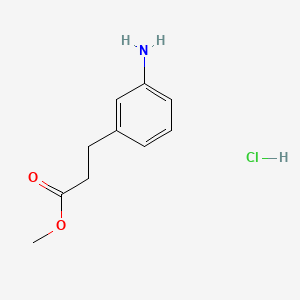
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)
